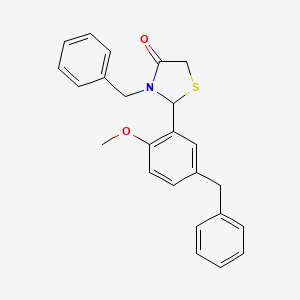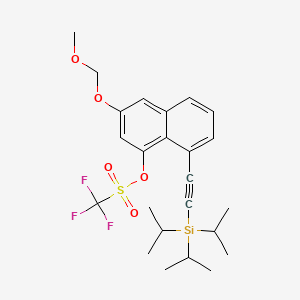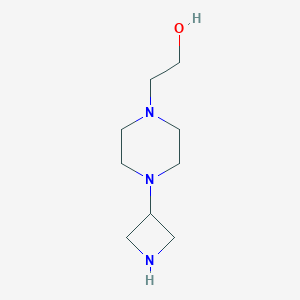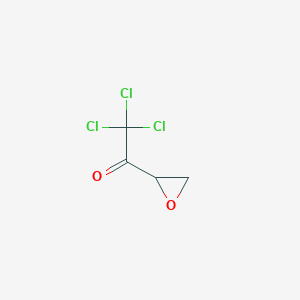
3-Benzyl-2-(5-benzyl-2-methoxy-phenyl)thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyl-2-(5-benzyl-2-methoxy-phenyl)thiazolidin-4-one is a heterocyclic compound belonging to the thiazolidine family. Thiazolidines are five-membered rings containing sulfur and nitrogen atoms at the first and third positions, respectively. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-2-(5-benzyl-2-methoxy-phenyl)thiazolidin-4-one typically involves the reaction of benzylamine with 2-(5-benzyl-2-methoxyphenyl)thiazolidin-4-one under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of green chemistry principles to enhance selectivity, purity, and yield. Techniques such as nano-catalysis and multicomponent reactions are employed to improve the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
3-Benzyl-2-(5-benzyl-2-methoxy-phenyl)thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives with different functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents at specific positions on the thiazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to achieve the desired products .
Major Products Formed
Aplicaciones Científicas De Investigación
3-Benzyl-2-(5-benzyl-2-methoxy-phenyl)thiazolidin-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 3-Benzyl-2-(5-benzyl-2-methoxy-phenyl)thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, its anticancer activity may be due to the inhibition of cell proliferation pathways, while its antimicrobial activity could result from disrupting bacterial cell membranes .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Benzyl-5-((5-(4-chlorophenyl)-2-furyl)methylene)-2-thioxo-1,3-thiazolidin-4-one
- (5E)-3-Benzyl-5-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
Compared to similar compounds, 3-Benzyl-2-(5-benzyl-2-methoxy-phenyl)thiazolidin-4-one stands out due to its unique substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the benzyl and methoxy groups enhances its pharmacological properties, making it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C24H23NO2S |
|---|---|
Peso molecular |
389.5 g/mol |
Nombre IUPAC |
3-benzyl-2-(5-benzyl-2-methoxyphenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H23NO2S/c1-27-22-13-12-20(14-18-8-4-2-5-9-18)15-21(22)24-25(23(26)17-28-24)16-19-10-6-3-7-11-19/h2-13,15,24H,14,16-17H2,1H3 |
Clave InChI |
YSUJOXYZJIXHHX-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CC2=CC=CC=C2)C3N(C(=O)CS3)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Bromo-N-[2-(4-methoxy-benzyl)-2H-pyrazol-3-yl]-acetamide](/img/structure/B13935271.png)
![N-[4-(4-fluoro-phenyl)-6-isopropyl-5-(pyridin-2-ylsulfanylmethyl)pyrimidin-2-yl]-N-methyl-methanesulfonamide](/img/structure/B13935275.png)
![4H-Naphtho[2,3-b]pyran-4,6,9-trione, 5,8-bis(acetyloxy)-2-methyl-](/img/structure/B13935281.png)
![2-cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13935283.png)
![4'-Bromo-3'-fluoro[1,1'-biphenyl]-4-carboxaldehyde](/img/structure/B13935287.png)



![2-[4-(Cyclopropylmethoxy)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13935323.png)




